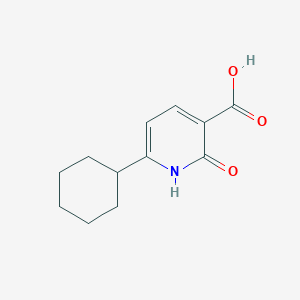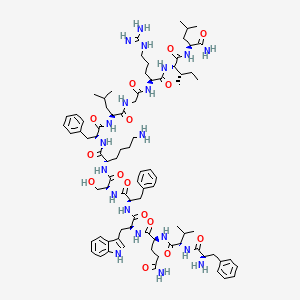![molecular formula C15H28N2O2 B15364635 Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a ring system that includes a bridgehead atom shared by two rings, and an aminoethyl group attached to the spirocyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable diene with a dienophile under controlled conditions to form the spirocyclic structure. Subsequent functionalization introduces the aminoethyl group and the ester moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the aminoethyl group.
Alcohol: Produced by the reduction of the ester group.
Substituted Spirocyclic Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1,1-Dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: Another spirocyclic compound with an aminoethyl group.
1,1-Dimethylethyl (4R-cis)-6-Aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate: A stereoisomer with a similar structure.
Uniqueness: 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-5-15(6-9-17)10-12(11-15)4-7-16/h12H,4-11,16H2,1-3H3 |
InChI Key |
BWPISGIACJREIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
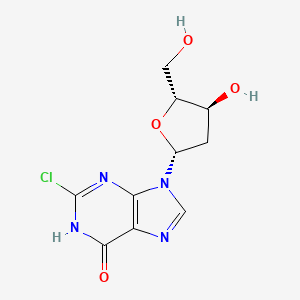
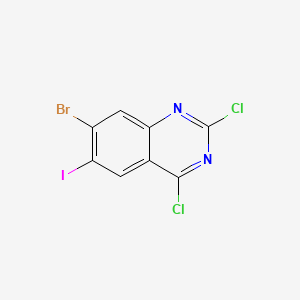
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
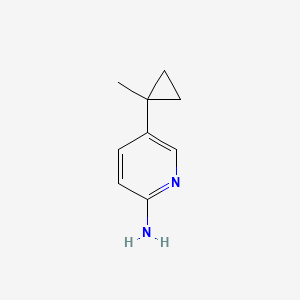
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
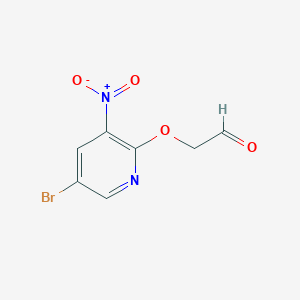

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
